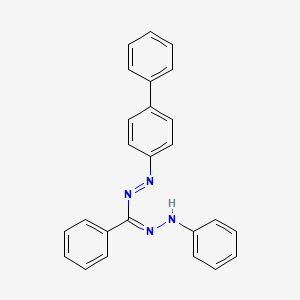
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate is a coordination compound that features magnesium as the central metal ion coordinated to two 2,2,6,6-tetramethyl-3,5-heptanedionate ligands, with two water molecules completing the coordination sphere
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate typically involves the reaction of magnesium salts, such as magnesium acetate or magnesium chloride, with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as methanol or ethanol. The general reaction can be represented as follows:
MgX2+2TMHD+2NaOH→Mg(TMHD)2⋅2H2O+2NaX
where ( \text{X} ) represents the anion of the magnesium salt, and ( \text{TMHD} ) stands for 2,2,6,6-tetramethyl-3,5-heptanedione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate can undergo various chemical reactions, including:
Substitution Reactions: The ligands can be replaced by other coordinating molecules or ions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of magnesium hydroxide and free ligands.
Thermal Decomposition: Upon heating, the compound can decompose to form magnesium oxide and volatile organic products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other β-diketones or phosphine ligands.
Hydrolysis: Typically occurs in aqueous solutions or under humid conditions.
Thermal Decomposition: Conducted under controlled heating, often in an inert atmosphere to prevent oxidation.
Major Products
Substitution Reactions: New coordination compounds with different ligands.
Hydrolysis: Magnesium hydroxide and 2,2,6,6-tetramethyl-3,5-heptanedione.
Thermal Decomposition: Magnesium oxide and various organic fragments.
Aplicaciones Científicas De Investigación
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate has several applications in scientific research:
Materials Science: Used as a precursor for the deposition of magnesium-containing thin films via techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD).
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations, including polymerization and hydrogenation reactions.
Biological Studies: Investigated for its potential role in biological systems, particularly in studies involving magnesium’s biochemical functions.
Industrial Applications: Utilized in the production of high-purity magnesium oxide and other magnesium compounds.
Mecanismo De Acción
The mechanism by which Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate exerts its effects depends on the specific application:
Catalysis: The compound can activate substrates by coordinating to them, thereby facilitating various chemical transformations.
Thin Film Deposition: During CVD or ALD processes, the compound decomposes to form magnesium-containing films, with the ligands acting as leaving groups.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II)
- Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate
Uniqueness
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate is unique due to its specific coordination environment and the presence of magnesium, which imparts distinct chemical and physical properties compared to its analogs with different central metal ions. These properties make it particularly suitable for applications in catalysis and materials science.
Propiedades
Fórmula molecular |
C22H42MgO6 |
|---|---|
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
magnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate |
InChI |
InChI=1S/2C11H20O2.Mg.2H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;2*1H2/q;;+2;;/p-2/b2*8-7-;;; |
Clave InChI |
WTZQUDYOTSWADB-KKUWAICFSA-L |
SMILES isomérico |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.O.[Mg+2] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



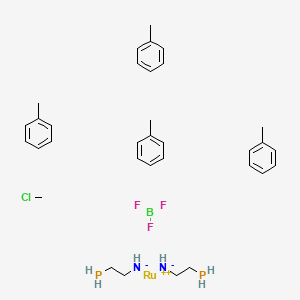
![3H-Indolium,1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadienyl]-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B12321673.png)


![butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12321698.png)
![(6,7-Dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl sulfamate](/img/structure/B12321706.png)

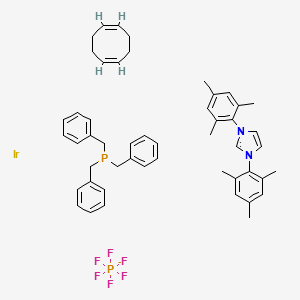
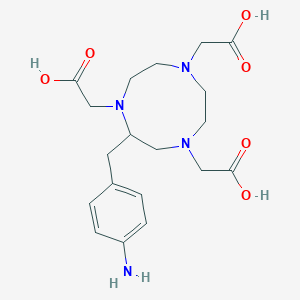
![(2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12321728.png)
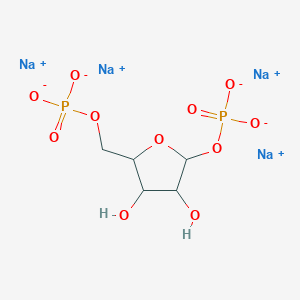
![2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol](/img/structure/B12321735.png)
